molecular formula C7H13BrO2 B1282036 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane CAS No. 22515-81-7

2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane

Cat. No.: B1282036
CAS No.: 22515-81-7
M. Wt: 209.08 g/mol
InChI Key: RXEWQZORLAAPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes It features a bromine atom attached to an ethyl group, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane typically involves the bromination of 2-ethyl-1,3-dioxolane. One common method is the addition of bromine to the ethyl group in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of 2-(1-Hydroxyethyl)-2-ethyl-1,3-dioxolane.

    Elimination: Formation of 2-ethyl-1,3-dioxolene.

    Oxidation: Formation of 2-(1-Carboxyethyl)-2-ethyl-1,3-dioxolane.

Scientific Research Applications

2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, facilitating substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application and derivative formed.

Comparison with Similar Compounds

    2-Bromoethyl-1,3-dioxolane: Lacks the ethyl group, leading to different reactivity and applications.

    2-(1-Chloroethyl)-2-ethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    2-(1-Iodoethyl)-2-ethyl-1,3-dioxolane:

Uniqueness: 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane is unique due to the presence of both the bromine atom and the ethyl group, which confer specific reactivity patterns and make it suitable for a wide range of chemical transformations and applications.

Properties

IUPAC Name

2-(1-bromoethyl)-2-ethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-7(6(2)8)9-4-5-10-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEWQZORLAAPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513460
Record name 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-81-7
Record name 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane
Reactant of Route 2
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane
Reactant of Route 3
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane
Reactant of Route 4
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane
Reactant of Route 5
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane
Reactant of Route 6
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.